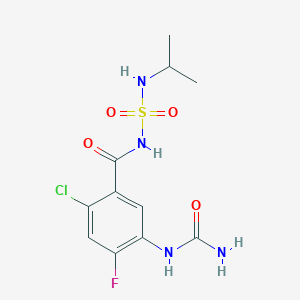
Saflufenacil-N-desmethyl-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saflufenacil-N-desmethyl-urea is a metabolite of the herbicide saflufenacil, which belongs to the pyrimidinedione class of chemical compounds. Saflufenacil is widely used in agriculture to control broadleaf weeds in various crops, including soybeans and corn . This compound retains some of the herbicidal properties of its parent compound and is often studied for its environmental impact and behavior in soil and water systems .
Preparation Methods
The synthesis of saflufenacil-N-desmethyl-urea involves several steps, starting from the parent compound, saflufenacil. The key step in the preparation involves the demethylation of saflufenacil to produce this compound. This reaction typically requires specific reagents and conditions to achieve high yield and purity . Industrial production methods for this compound are optimized to ensure consistency and scalability, often involving advanced chemical engineering techniques .
Chemical Reactions Analysis
Saflufenacil-N-desmethyl-urea undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Saflufenacil-N-desmethyl-urea has several scientific research applications:
Mechanism of Action
The mechanism of action of saflufenacil-N-desmethyl-urea is similar to that of its parent compound, saflufenacil. It inhibits the enzyme protoporphyrinogen IX oxidase (PPO), which is crucial for chlorophyll formation in plants. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer, causing lipid peroxidation and rapid loss of membrane integrity and function . The molecular targets and pathways involved include the PPO enzyme and the associated chlorophyll biosynthesis pathway .
Comparison with Similar Compounds
Saflufenacil-N-desmethyl-urea can be compared with other similar herbicidal compounds, such as:
The uniqueness of this compound lies in its specific metabolic pathway and its role as a key metabolite of saflufenacil, providing insights into the environmental fate and behavior of the parent herbicide .
Properties
Molecular Formula |
C11H14ClFN4O4S |
|---|---|
Molecular Weight |
352.77 g/mol |
IUPAC Name |
5-(carbamoylamino)-2-chloro-4-fluoro-N-(propan-2-ylsulfamoyl)benzamide |
InChI |
InChI=1S/C11H14ClFN4O4S/c1-5(2)16-22(20,21)17-10(18)6-3-9(15-11(14)19)8(13)4-7(6)12/h3-5,16H,1-2H3,(H,17,18)(H3,14,15,19) |
InChI Key |
BODFAEGPBRYBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine](/img/structure/B11937386.png)
![(3S,9bR)-3-(1H-indol-3-ylmethyl)-9b-methyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B11937389.png)
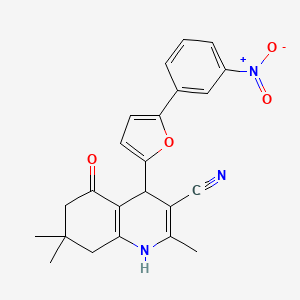

![(Z)-2-([1,1'-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide](/img/structure/B11937395.png)
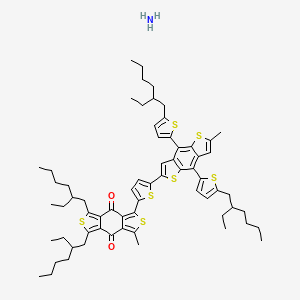
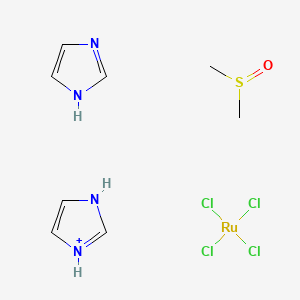
![3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11937417.png)

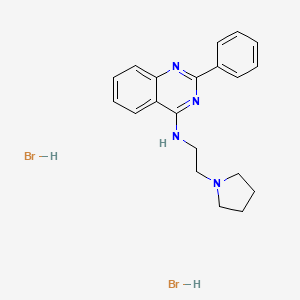
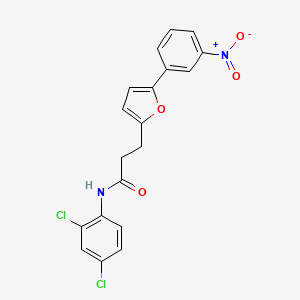
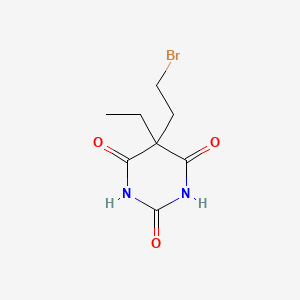
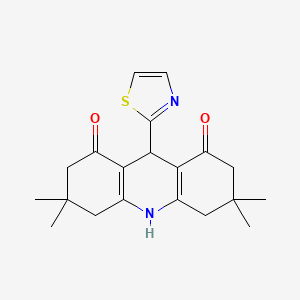
![N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B11937452.png)
